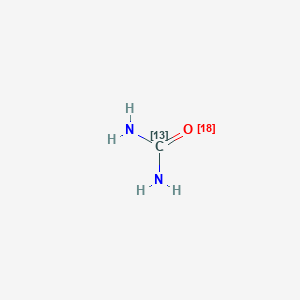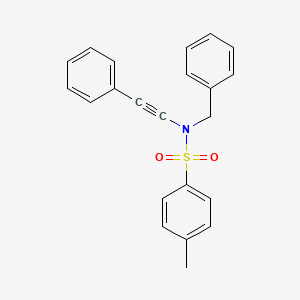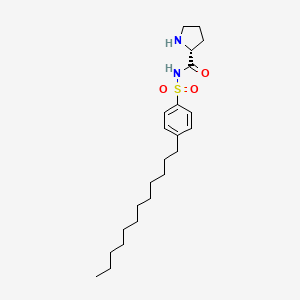
sodium;2-hydroxy(2,3-13C2)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-hydroxy(2,3-13C2)propanoate is a compound with the molecular formula C₃H₅NaO₃. It is a sodium salt of 2-hydroxypropanoic acid, where the carbon atoms at positions 2 and 3 are isotopically labeled with carbon-13. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;2-hydroxy(2,3-13C2)propanoate can be synthesized through the neutralization of 2-hydroxy(2,3-13C2)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid is dissolved in water and then slowly neutralized with a sodium hydroxide solution. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale neutralization processes. The 2-hydroxy(2,3-13C2)propanoic acid is produced through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-hydroxy(2,3-13C2)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form 2-hydroxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Sodium;2-hydroxy(2,3-13C2)propanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of carbon atoms in biochemical reactions.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of biodegradable polymers and as a precursor in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of sodium;2-hydroxy(2,3-13C2)propanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its conversion and interactions within these pathways, providing insights into the molecular targets and biochemical processes involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium propionate: Similar in structure but lacks the hydroxyl group and isotopic labeling.
Sodium lactate: Similar but without the carbon-13 labeling.
Sodium acetate: A simpler structure with only two carbon atoms.
Uniqueness
The uniqueness of sodium;2-hydroxy(2,3-13C2)propanoate lies in its isotopic labeling, which makes it a valuable tool for detailed metabolic studies. This labeling allows for precise tracking of carbon atoms in biochemical reactions, providing a deeper understanding of metabolic pathways and enzyme functions.
Propriétés
Formule moléculaire |
C3H5NaO3 |
|---|---|
Poids moléculaire |
114.045 g/mol |
Nom IUPAC |
sodium;2-hydroxy(2,3-13C2)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; |
Clé InChI |
NGSFWBMYFKHRBD-AWQJXPNKSA-M |
SMILES isomérique |
[13CH3][13CH](C(=O)[O-])O.[Na+] |
SMILES canonique |
CC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)


![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

